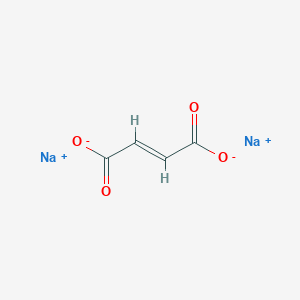

Sodium fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Sodium fumarate can be synthesized through various methods. One common synthetic route involves the neutralization of fumaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting dithis compound is then crystallized out of the solution . Industrial production methods often involve similar neutralization reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Sodium fumarate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid under specific conditions.

Reduction: It can be reduced to succinic acid.

Substitution: It can participate in substitution reactions where the fumarate ion is replaced by other ions or molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions include maleic acid, succinic acid, and various substituted fumarates .

Wissenschaftliche Forschungsanwendungen

Sodium fumarate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Industry: It is used as a preservative, stabilizer, and emulsifier in the food and beverage industry.

Wirkmechanismus

The mechanism of action of disodium fumarate involves its role as an electron acceptor in biological systems. It participates in the electron transport chain of anaerobic microorganisms, facilitating the transfer of electrons and the production of energy . In medical applications, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Sodium fumarate can be compared with other similar compounds such as:

Sodium succinate: Both are sodium salts of dicarboxylic acids, but sodium succinate is derived from succinic acid, whereas dithis compound is derived from fumaric acid.

Sodium maleate: This compound is the sodium salt of maleic acid, which is the cis-isomer of fumaric acid.

Sodium malate: Derived from malic acid, this compound is another dicarboxylic acid salt used in similar applications.

This compound is unique in its specific applications as an electron acceptor in microbial cultivation and its potent antioxidant properties .

Biologische Aktivität

Sodium fumarate, the sodium salt of fumaric acid, has garnered attention for its diverse biological activities. This compound is involved in various metabolic processes and exhibits potential therapeutic benefits, particularly in antimicrobial activity, metabolic regulation, and as a dietary supplement in ruminants. This article delves into the biological activities of this compound, supported by research findings and data tables.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can influence the growth of various bacteria, including Listeria monocytogenes. A study showed that this compound increased the transcription of the gene encoding glutamate decarboxylase (GAD), which is crucial for the bacterium's acid resistance mechanism. The presence of this compound resulted in a 9.44-fold increase in gadD2 expression compared to controls, suggesting its role in enhancing bacterial survival under acidic conditions .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Effect of this compound | Mechanism of Action |

|---|---|---|

| Listeria monocytogenes | Increased survival | Upregulation of GAD system |

| Pseudomonas fluorescens | Inhibition of biofilm | Disruption of quorum sensing |

| Escherichia coli | Moderate inhibition | Interference with metabolic pathways |

2. Metabolic Regulation

This compound plays a critical role in cellular metabolism. It acts as a signaling metabolite that connects to mitochondrial functions. Research has shown that fumarate enhances mitochondrial respiration and ATP production by regulating malic enzyme 2 (ME2), which is essential for maintaining mitochondrial biomass .

Case Study: Fumarate's Role in Acute Myeloid Leukemia (AML)

A notable study focused on acute myeloid leukemia (AML) cells, where this compound was found to increase mitochondrial ATP and NADH levels significantly. This elevation was linked to enhanced cellular respiration and increased production of deoxynucleotide triphosphates (dNTPs), essential for DNA synthesis .

3. Dietary Supplementation in Ruminants

This compound has been evaluated as a dietary additive for ruminants due to its effects on rumen fermentation. A study indicated that its addition led to increased gas production without significant hydrogen accumulation, promoting acetate production while inhibiting methane emissions. This suggests that this compound can enhance fiber digestion and improve overall rumen efficiency .

Table 2: Effects of this compound on Rumen Fermentation

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Gas Production (mL) | 400 | 480 |

| Acetate Production (mmol/L) | 15 | 29 |

| Methane Production (mmol/L) | 10 | 6 |

| Cellulolytic Bacteria Count | 8.8 x 10^5 | 23.9 x 10^5 |

4. Therapeutic Potential

Recent studies have highlighted the antihypertensive effects of this compound, particularly in models of salt-induced hypertension. It was observed that this compound could reduce renal injury and improve oxidative stress markers in hypertensive rats . This suggests potential applications in managing hypertension and associated renal complications.

Eigenschaften

CAS-Nummer |

17013-01-3 |

|---|---|

Molekularformel |

C4H4NaO4 |

Molekulargewicht |

139.06 g/mol |

IUPAC-Name |

disodium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI-Schlüssel |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

C(=C/C(=O)O)\C(=O)O.[Na] |

Kanonische SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

371-47-1 17013-01-3 |

Piktogramme |

Irritant |

Synonyme |

ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.